molecular formula C12H8O2 B371514 Naphthalene-2,6-dicarbaldehyde CAS No. 5060-65-1

Naphthalene-2,6-dicarbaldehyde

Cat. No. B371514
CAS RN: 5060-65-1
M. Wt: 184.19g/mol
InChI Key: IQDQMRZGMILNMQ-UHFFFAOYSA-N
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Description

Naphthalene-2,6-dicarbaldehyde is a chemical compound with the CAS Number: 5060-65-1 . Its molecular weight is 184.19 and its molecular formula is C12H8O2 . It is a solid substance stored under an inert atmosphere at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of a new 2,6-distyryl naphthalene compound, which is a donor–pi–acceptor (D–π–A) conjugated system with amino as electron donating and sulfonyl as electron withdrawing groups, was successfully achieved using Heck chemistry as the main reaction .


Molecular Structure Analysis

The Inchi Code for Naphthalene-2,6-dicarbaldehyde is 1S/C12H8O2/c13-7-9-1-3-11-6-10 (8-14)2-4-12 (11)5-9/h1-8H . This indicates that the molecule is composed of 12 carbon atoms, 8 hydrogen atoms, and 2 oxygen atoms .


Chemical Reactions Analysis

In a study, a new 2,6-distyryl naphthalene compound was synthesized using Heck chemistry as the main reaction . The compound is a donor–pi–acceptor (D–π–A) conjugated system with amino as electron donating and sulfonyl as electron withdrawing groups .


Physical And Chemical Properties Analysis

Naphthalene-2,6-dicarbaldehyde is a solid substance stored under an inert atmosphere at temperatures between 2-8°C . It has a molecular weight of 184.19 and its molecular formula is C12H8O2 .

Scientific Research Applications

Synthesis of Organic Compounds

Naphthalene-2,6-dicarbaldehyde is used in the synthesis of various organic compounds, including pharmaceuticals and dyes . Its unique properties make it an ideal candidate for these applications.

Donor–π–Acceptor Halochromic Chromophore

A new 2,6-distyryl naphthalene chromophore was synthesized using Heck chemistry as the main reaction . This compound is a donor–pi–acceptor (D–π–A) conjugated system with amino as electron donating and sulfonyl as electron withdrawing groups .

Photophysical Properties

The UV-vis absorption of the synthesized 2,6-distyryl naphthalene chromophore was observed in the range of 403–417 nm with high molar extinction coefficients . This new fluorescent compound emits in the yellow region of the visible spectrum (557 nm) with Stokes shifts of 5930 cm−1 .

pH-Responsive Fluorescence Compound

The synthesized 2,6-distyryl naphthalene chromophore is a pH-responsive fluorescence compound that shows yellow fluorescence in neutral form and blue fluorescence in the protonated form .

White Light Emitting Devices

A white light emission (WLE) for the chromophore was observed at pH = 3.0 . The chromophore presented a satisfactory white light quantum yield (Φ) of 13% which was desirable for producing white light emitting devices .

Metal-Organic Frameworks (MOFs)

Naphthalene-2,6-dicarboxylate MOFs have been synthesized . These MOFs have potential applications in gas storage and separation, drug delivery, biosensing, and more .

Safety and Hazards

The safety information for Naphthalene-2,6-dicarbaldehyde includes several precautionary statements such as avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Future Directions

The future directions for Naphthalene-2,6-dicarbaldehyde could involve its use in the development of sodium-ion batteries. A conjugated dicarboxylate, sodium naphthalene-2,6-dicarboxylate (Na2NDC), has been prepared by a low energy consumption reflux method and its performance as a negative electrode for sodium-ion batteries evaluated in electrochemical cells .

Mechanism of Action

Target of Action

Naphthalene-2,6-dicarbaldehyde primarily targets the proteins hemoglobin subunit alpha and hemoglobin subunit beta . These proteins are crucial components of hemoglobin, the molecule in red blood cells that carries oxygen from the lungs to the body’s tissues and returns carbon dioxide from the tissues back to the lungs.

Mode of Action

It is known that the compound interacts with these proteins, potentially altering their function or structure .

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . . Information on its metabolism and excretion is currently unavailable.

properties

IUPAC Name

naphthalene-2,6-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O2/c13-7-9-1-3-11-6-10(8-14)2-4-12(11)5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQDQMRZGMILNMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)C=O)C=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Naphthalene-2,6-dicarbaldehyde

Q & A

Q1: How does Naphthalene-2,6-dicarbaldehyde contribute to the formation and properties of the 2D COF in the study?

A1: Naphthalene-2,6-dicarbaldehyde acts as a key building block in the synthesis of the Py-Np COF. It reacts with 4,4',4'',4'''-(pyrene-1,3,6,8-tetrayl)tetraaniline via Schiff base condensation, forming imine linkages that hold the COF structure together. [] This specific reaction and the resulting framework contribute to the material's semiconducting properties, crucial for its potential application in organic spin valves.

Q2: What are the material compatibility and stability aspects of the Py-Np COF synthesized using Naphthalene-2,6-dicarbaldehyde in the context of device fabrication?

A2: The study demonstrates the compatibility of the Py-Np COF with device fabrication processes. The researchers successfully exfoliated the COF into thin films and transferred them onto La0.67Sr0.33MnO3 (LSMO) electrodes, forming a functional organic spin valve. [] While the study focuses on low-temperature (30K) performance, it highlights the potential of such COFs in electronic devices. Further research on stability under different environmental conditions and operational temperatures would be necessary to assess its long-term viability.

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